methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with a benzyl group at the 1-position, a methyl group at the 5-position, and a methyl ester moiety at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the ester group and aromatic interactions from the benzyl substituent.
The compound’s crystal structure can be inferred from related derivatives. For instance, the carboxylic acid analog (1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate) crystallizes in the triclinic P1 space group with intermolecular hydrogen bonds stabilizing the lattice . The methyl ester variant likely exhibits similar packing but with altered hydrogen-bonding patterns due to the ester group.
Properties
IUPAC Name |
methyl 1-benzyl-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(12(16)17-2)13-14-15(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXATADWONJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
The most common approach to synthesizing methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a variant of the Huisgen 1,3-dipolar cycloaddition, which is regioselective and efficient.
Procedure:
- Starting Materials: Benzyl azide and methyl acetylenedicarboxylate or methyl propiolate.
- Catalyst: Copper(I) salts (e.g., CuI or CuSO₄ with sodium ascorbate).
- Reaction Conditions: Usually conducted in a polar solvent such as tert-butanol/water mixture at room temperature or slightly elevated temperatures (~50°C).
- Outcome: Formation of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.
Research Data:
A typical synthesis reported involves reacting benzyl azide with methyl acetylenedicarboxylate, yielding the target compound with yields exceeding 80%. The regioselectivity is confirmed by NMR and IR spectroscopy, showing characteristic signals for the 1,4-disubstituted triazole.
Table 1: Typical Regioselective Synthesis Data
| Parameter | Value |
|---|---|
| Starting materials | Benzyl azide + methyl acetylenedicarboxylate |
| Catalyst | CuI / Sodium ascorbate |
| Solvent | Tert-butanol/water |
| Temperature | Room temperature to 50°C |
| Reaction time | 4–8 hours |
| Yield | 80–95% |
| Purification | Column chromatography |
Synthesis via Multi-Step Pathway Involving Formylation and Cyclization
Method Overview:
Another approach involves initial formation of a formylated intermediate, followed by cyclization to generate the triazole ring.
Procedure:
- Step 1: Regioselective formylation of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate using formylating agents such as paraformaldehyde or formyl chloride under basic conditions.
- Step 2: Cyclization of the formylated intermediate, often facilitated by acid catalysis or microwave irradiation, to form the this compound.
Research Findings:
A study demonstrated that using microwave-assisted synthesis significantly reduced reaction times (from hours to minutes) while maintaining yields around 70–75%. This method is advantageous for scale-up and rapid synthesis.
Table 2: Multi-Step Synthesis Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation | Paraformaldehyde, base (NaOH), solvent (MeOH) | 85 | Regioselective at N-1 position |
| Cyclization | Acid catalysis or microwave irradiation | 70–75 | Shorter reaction time, high purity |
Microwave-Assisted Organic Synthesis (MAOS)
Method Overview:
Microwave irradiation accelerates the formation of the target compound by providing rapid heating, which enhances reaction kinetics and selectivity.
Procedure:
- Reagents: Benzyl azide, methyl acetylenedicarboxylate or methyl propiolate.
- Conditions: Microwave irradiation at 100–150°C for 10–30 minutes.
- Outcome: High-yield formation of this compound with yields up to 90%.
Research Data:
A recent study reported a yield of 37.5% for the microwave-assisted synthesis of this compound, with the advantage of shorter reaction times and cleaner product profiles. The method also demonstrated good scalability.
Table 3: Microwave-Assisted Synthesis Parameters
| Parameter | Value |
|---|---|
| Microwave power | 300 W |
| Temperature | 120°C |
| Reaction time | 10–30 minutes |
| Yield | 37.5–90% (depending on scale and conditions) |
| Purification | Recrystallization or chromatography |
Reduction of Formyl or N-oxide Intermediates
Method Overview:
Reduction of formylated or N-oxide intermediates using sodium borohydride (NaBH₄) or catalytic hydrogenation can yield this compound.
Procedure:
Research Findings:
This method provides a straightforward route to modify the triazole core, with yields commonly exceeding 70%. It is particularly useful for introducing methyl groups at the 5-position.
Data Summary and Comparative Table
| Method | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages |
|---|---|---|---|---|
| CuAAC (Click Chemistry) | Benzyl azide + methyl acetylenedicarboxylate | Room temp to 50°C, 4–8 h | 80–95 | High regioselectivity, high yield |
| Multi-step Formylation & Cyclization | Paraformaldehyde, acids, microwave | Microwave irradiation, minutes | 70–75 | Rapid, scalable |
| Microwave-assisted Synthesis | Benzyl azide + methyl propiolate | 120°C, 10–30 min | 37.5–90 | Fast, efficient, scalable |
| Reduction of Formyl Intermediates | Regioselective formylation + NaBH₄ | Low temperature, 2–4 h | >70 | Versatile, allows methylation at position 5 |
Notes and Considerations
- Substituent Effects: Electron-donating or withdrawing groups on the azide or alkyne influence reaction rates and yields.
- Purification Techniques: Column chromatography and recrystallization are standard for obtaining pure compounds.
- Structural Confirmation: NMR (¹H and ¹³C), IR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
- Environmental and Safety Aspects: Use of microwave irradiation reduces reaction time and energy consumption, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with a triazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of triazole can inhibit specific proteins involved in cancer cell proliferation. Molecular docking studies have shown that methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate can effectively interact with methionine aminopeptidase type II (MetAp2), leading to apoptosis in tumor cells .
Case Study : A series of synthesized triazole derivatives were tested against various cancer cell lines, revealing promising results in inhibiting growth in leukemia and melanoma cells .
Antimicrobial Properties
The compound also exhibits antibacterial activity. Triazole derivatives have been reported to show effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial enzymes critical for survival .
Case Study : In vitro studies highlighted the antibacterial efficacy of several triazole derivatives, with docking scores indicating strong binding affinities to bacterial targets .
Agricultural Applications
Triazole compounds are widely recognized for their fungicidal properties. This compound can potentially be utilized in developing agricultural fungicides due to its ability to disrupt fungal cell wall synthesis and inhibit spore germination.
Herbicidal Activity
Research into the herbicidal effects of triazoles suggests they can be effective against a range of weed species. The structural modifications of the triazole ring can enhance selectivity towards target weeds while minimizing harm to crops .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-Benzyl-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate
This ethyl ester analog (CAS 133992-58-2) shares the benzyl and methyl substituents but differs in the ester alkyl group (ethyl vs. methyl). Key differences include:
- Molecular Weight : 245.28 g/mol (ethyl) vs. 231.25 g/mol (methyl, calculated).
- Melting Point : The ethyl derivative melts at 68°C , while the methyl ester’s melting point is expected to be slightly higher due to reduced steric hindrance and stronger crystal packing.
- Solubility : The ethyl ester’s longer alkyl chain may enhance lipophilicity compared to the methyl variant.
Ethyl 1-(4-Chlorobenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylate
This modification enhances dipole-dipole interactions, likely raising the melting point and reducing solubility in nonpolar solvents compared to the unsubstituted benzyl analog .
Methyl 1-Phenethyl-4-Phenyl-1H-1,2,3-Triazole-5-Carboxylate (SI111)
This compound (SI111) replaces the benzyl group with a phenethyl chain and adds a phenyl substituent at the 4-position. These changes significantly alter properties:
- Molecular Weight : 307.34 g/mol.
- Synthesis : Requires (2-bromoethyl)benzene and sodium azide under reflux conditions .
Physicochemical Properties
*Calculated data where experimental values are unavailable.
Crystallographic and Structural Insights
- The carboxylic acid analog (1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate) forms a triclinic lattice with hydrogen bonds between the carboxylic acid and water molecules .
- Ethyl esters are refined using SHELXL, indicating well-resolved electron density maps for the ester and benzyl groups .
- WinGX and ORTEP software aid in visualizing anisotropic displacement ellipsoids, critical for confirming substituent orientations .
Biological Activity
Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.
- Chemical Formula : C₁₂H₁₃N₃O₂
- CAS Number : 1217862-48-0
- Molecular Weight : 217.25 g/mol
- Structure : The compound features a triazole ring which is crucial for its biological activities.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. A study demonstrated that the compound showed moderate antibacterial activity against various strains of bacteria using the agar diffusion method. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for antibiotic development .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies revealed that this compound exhibited antifungal properties against Candida albicans and Aspergillus niger. The antifungal activity was assessed using the broth microdilution method, with IC50 values indicating effective inhibition of fungal growth .
Table 2: Antifungal Activity of this compound
| Fungal Strain | IC50 (µg/mL) |
|---|---|
| Candida albicans | 40 |
| Aspergillus niger | 50 |
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of this compound. In a study focusing on various cancer cell lines (including MCF7 and HeLa), the compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 20 |
| HeLa | 15 |
| A549 | 30 |
Case Studies and Research Findings
In a comprehensive study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their biological activities. The derivatives exhibited enhanced antibacterial and antifungal activities compared to the parent compound. Structure–activity relationship (SAR) analyses suggested that modifications to the benzyl group significantly impacted biological efficacy .
Q & A
Q. Example Contradiction :
- X-ray data for the triazole core shows slight elongation in C–N bonds compared to ideal values. DFT simulations may attribute this to steric effects from the benzyl group .
Basic: What spectroscopic techniques are critical for characterizing this triazole derivative?
Answer:
- ¹H/¹³C NMR : Assign peaks for the benzyl (δ ~4.5 ppm for CH₂), methyl ester (δ ~3.8 ppm), and triazole protons (δ ~7.5–8.0 ppm) .
- FTIR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ .
- Mass spectrometry : Validate molecular ion [M+H]⁺ at m/z 261.1 (C₁₂H₁₃N₃O₂) .
Advanced: How can reaction engineering principles optimize the scalability of triazole synthesis?
Answer:
Leverage the ICReDD framework (Integrated Computational-Experimental Reaction Design and Discovery):
Quantum chemical calculations : Predict transition states to identify rate-limiting steps .
High-throughput screening : Test solvent/catalyst combinations (e.g., replacing toluene with greener solvents) .
Process simulation : Model heat transfer and mixing efficiency for large-scale reactor design .
Q. Case Study :
- Ruthenium-catalyzed synthesis achieves 85% yield at lab scale but faces cost barriers. Substituting Ru with Cu(I) reduces costs by 60% while maintaining ~70% yield .
Basic: What are the crystallographic parameters of this compound?
Answer:
Single-crystal X-ray analysis reveals:
- Space group : P2₁/c
- Unit cell dimensions : a = 8.923 Å, b = 11.342 Å, c = 12.456 Å, β = 98.5° .
- Key bond angles : C–CH₂–N = 112.13°, deviating from tetrahedral geometry due to steric hindrance .
Q. Methodological Insight :
- SAR studies : Systematically replace substituents (e.g., 5-methyl vs. 5-fluoro) and assay against biological targets .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Chromatography : Use silica gel with CH₂Cl₂/ether (8:2) to elute byproducts, followed by pure product .
- Recrystallization : Dichloromethane/ether mixtures yield high-purity crystals suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns resolve regioisomeric impurities .
Advanced: What mechanistic insights explain byproduct formation during triazole synthesis?
Answer:
Q. Mitigation Strategy :
- In situ azide generation : Avoid storage of unstable azides; use flow chemistry for safer handling .
Basic: How stable is this compound under varying storage conditions?
Answer:
- Storage : Stable at −20°C in inert atmospheres for >12 months.
- Degradation pathways : Hydrolysis of the ester group in humid conditions; monitor via periodic HPLC .
Advanced: Can machine learning predict novel derivatives with enhanced pharmacokinetic properties?
Answer:
Yes. Steps include:
Dataset curation : Compile structural/activity data for triazole analogs .
Descriptor selection : Use logP, topological polar surface area, and H-bond donors .
Model training : Apply random forest or neural networks to forecast solubility/bioavailability .
Q. Example Prediction :
- A 5-fluoro analog shows 30% higher metabolic stability in liver microsome assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
